In Vitro Potency: Endoxifen vs 4‑Hydroxytamoxifen — Equivalent ER Binding Affinity and Antiproliferative Activity
In direct head‑to‑head comparison, endoxifen and 4‑hydroxytamoxifen (4OHTAM) demonstrate identical binding affinity for both estrogen receptor‑α (ERα) and estrogen receptor‑β (ERβ). In competitive binding assays, endoxifen exhibited an IC50 of 47 nM for ERα and 118 nM for ERβ, compared to 4OHTAM's IC50 values of 30 nM for ERα and 26 nM for ERβ [1]. Both compounds antagonized 17β‑estradiol‑stimulated proliferation of ER‑positive breast cancer cell lines equipotently, with an IC50 of approximately 50 nM [2]. While 4OHTAM shows marginally greater binding potency in this assay system, the magnitude of the difference is not considered biologically significant, and the equipotent functional antagonism supports endoxifen as a viable comparator standard for in vitro SERM activity studies.
| Evidence Dimension | Estrogen receptor binding affinity (competitive binding assay) and antiproliferative activity |
|---|---|
| Target Compound Data | ERα IC50 = 47 nM; ERβ IC50 = 118 nM; Antiproliferative IC50 ≈ 50 nM |
| Comparator Or Baseline | 4-Hydroxytamoxifen: ERα IC50 = 30 nM; ERβ IC50 = 26 nM; Antiproliferative IC50 ≈ 50 nM |
| Quantified Difference | Endoxifen ERα IC50 is 1.57× higher than 4OHTAM; ERβ IC50 is 4.54× higher. Antiproliferative IC50 difference is negligible (both ≈ 50 nM). |
| Conditions | MCF‑7 breast cancer cell line; 17β‑estradiol (E2)‑stimulated growth; ERα and ERβ competitive binding assays |
Why This Matters
This evidence confirms that endoxifen can serve as an equipotent reference standard to 4OHTAM for in vitro estrogen receptor binding and functional antagonism experiments, enabling consistent assay validation and cross‑study comparability without potency‑related confounding.
- [1] Maximov PY, McDaniel RE, Fernandes DJ, et al. Table 4: Competitive binding IC50 values for ERα and ERβ. Biomedicines. 2016;4(3):15. doi:10.3390/biomedicines4030015 View Source
- [2] Lim Y, Desta Z, Flockhart DA, Skaar TC. Endoxifen (4‑hydroxy‑N‑desmethyl‑tamoxifen) has anti‑estrogenic effects in breast cancer cells with potency similar to 4‑hydroxy‑tamoxifen. Clin Pharmacol Ther. 2004;75(2):P19. doi:10.1016/j.clpt.2003.11.073 View Source
